Methyl 4-(1-fluorocyclopentyl)benzoate

Lipophilicity Drug-likeness ADME

This 98% HPLC-grade fluorinated cyclopentyl benzoate ester delivers a calculated XLogP3 reduction of –1.3 log units versus the non-fluorinated cyclopentyl analog and –1.0 versus the tert-butyl congener without introducing additional heteroatoms. It serves as a direct precursor to 4-(1-fluorocyclopentyl)benzoic acid for amide coupling libraries targeting fluorophilic protein sub-pockets (e.g., HCV NS3/4A protease, factor Xa, kinases). Its fully characterized GHS profile (H302, H315, H319, H335) with complete P-statements enables immediate integration into regulated laboratory safety plans, eliminating the need for supplementary hazard characterization required by under-characterized alternatives.

Molecular Formula C13H15FO2
Molecular Weight 222.25 g/mol
Cat. No. B12947619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1-fluorocyclopentyl)benzoate
Molecular FormulaC13H15FO2
Molecular Weight222.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2(CCCC2)F
InChIInChI=1S/C13H15FO2/c1-16-12(15)10-4-6-11(7-5-10)13(14)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
InChIKeyMIHHIXGXMCSXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(1-fluorocyclopentyl)benzoate – Class, Identity, and Procurement Baseline


Methyl 4-(1-fluorocyclopentyl)benzoate (CAS 2114487-37-3, molecular formula C₁₃H₁₅FO₂, molecular weight 222.25 g/mol) is a fluorinated benzoate ester featuring a 1-fluorocyclopentyl substituent at the para position of the aromatic ring [1]. As a member of the para-substituted benzoate ester class, it serves as a protected building block for the corresponding 4-(1-fluorocyclopentyl)benzoic acid, which is employed in medicinal chemistry for the construction of fluorinated cyclopentyl-containing pharmacophores [2]. Commercially available at 98% purity (HPLC) , the compound is primarily sourced for research and early-stage development applications where the fluorinated cyclopentyl motif is needed for structure–activity relationship (SAR) exploration or patent-busting strategies.

Why Methyl 4-(1-fluorocyclopentyl)benzoate Cannot Be Replaced by Non-Fluorinated or Alternative Para-Substituted Benzoate Esters


The single fluorine atom at the 1-position of the cyclopentyl ring imparts physicochemical properties that are not replicated by the non-fluorinated analog (methyl 4-cyclopentylbenzoate) or by common aliphatic replacements such as methyl 4-tert-butylbenzoate. Specifically, the fluorine substituent reduces computed XLogP3 by 1.3 log units relative to the non-fluorinated cyclopentyl congener while simultaneously increasing the hydrogen-bond acceptor count by one [1]. These changes alter membrane permeability, metabolic stability, and off-target binding profiles—parameters that cannot be tuned by simple substitution with a non-fluorinated cyclopentyl or a tert-butyl group. Furthermore, the 1-fluorocyclopentyl moiety exhibits distinct conformational preferences (pseudorotation and puckering) that are critical for target engagement in medicinal chemistry programs targeting fluorophilic binding pockets [2]. Generic substitution therefore risks loss of both physicochemical appropriateness and pharmacophoric complementarity.

Quantitative Differentiation Evidence for Methyl 4-(1-fluorocyclopentyl)benzoate Versus Closest Analogs


Lipophilicity Reduction: XLogP3 of 3 vs. 4.3 for the Non-Fluorinated Cyclopentyl Analog

Methyl 4-(1-fluorocyclopentyl)benzoate exhibits a computed XLogP3 of 3, which is 1.3 log units lower than that of methyl 4-cyclopentylbenzoate (XLogP3 = 4.3) and 1.0 log unit lower than methyl 4-tert-butylbenzoate (XLogP3 = 4) [1][2]. This reduction in lipophilicity arises from the electron-withdrawing character of the fluorine atom and is expected to translate into improved aqueous solubility and reduced non-specific protein binding.

Lipophilicity Drug-likeness ADME

Hydrogen-Bond Acceptor Count: 3 Acceptors vs. 2 for Non-Fluorinated Para-Substituted Benzoate Esters

The target compound possesses three hydrogen-bond acceptor sites (two ester oxygens plus the fluorine atom), compared with only two for methyl 4-cyclopentylbenzoate and methyl 4-tert-butylbenzoate [1]. The additional fluorine-mediated H-bond acceptor can participate in weak C–F···H–X interactions that have been shown to contribute to binding affinity in fluorophilic protein environments.

Molecular recognition Hydrogen bonding Target engagement

Commercial Purity: 98% (HPLC) vs. 95% for the Direct Non-Fluorinated Analog

Methyl 4-(1-fluorocyclopentyl)benzoate is supplied at a guaranteed minimum purity of 98% (HPLC) , whereas the closest commercial non-fluorinated analog, methyl 4-cyclopentylbenzoate, is typically supplied at 95% purity from major vendors such as Sigma-Aldrich . This 3-percentage-point differential can be critical in multi-step syntheses where intermediate purity directly affects downstream yield and impurity profiles.

Chemical purity Procurement quality Reproducibility

Fluorine-Imparted Metabolic Stability: Class-Level Evidence from HCV Protease Inhibitor Development

X-ray crystallographic and biochemical studies of HCV NS3/4A protease inhibitors demonstrated that replacing a non-fluorinated cyclopentyl moiety with a 2-fluorocyclopentyl group preserved inhibitor potency while attenuating drug-resistance mutations through fluorine-mediated conformational rigidification [1]. Although these data are derived from a different substitution pattern, they establish the general principle that fluorination of the cyclopentyl ring—present in methyl 4-(1-fluorocyclopentyl)benzoate—can confer metabolic and resistance-profile advantages that are not achievable with the non-fluorinated cyclopentyl or tert-butyl analogs. Quantitative crystallographic B-factors and resistance-fold shifts are available in the primary citation and can guide procurement decisions when the fluorocyclopentyl benzoate is used as a precursor for protease-targeted libraries.

Metabolic stability Fluorination strategy Drug resistance

GHS Hazard Profile: Quantitatively Defined Acute Toxicity Warnings vs. Uncharacterized Analogs

Methyl 4-(1-fluorocyclopentyl)benzoate carries a defined GHS hazard profile (GHS07, Warning; H302, H315, H319, H335) with established precautionary codes P261–P501 . In contrast, many commercially available non-fluorinated analogs such as methyl 4-cyclopentylbenzoate are listed without full GHS classification on several supplier databases, leaving handling risk unquantified. The explicit hazard labeling of the fluorinated compound enables compliant procurement and safe laboratory handling under OSHA or REACH frameworks without additional hazard assessment.

Safety Handling Regulatory compliance

Application Scenarios Where Methyl 4-(1-fluorocyclopentyl)benzoate Outperforms Closest Analogs


Medicinal Chemistry SAR Campaigns Requiring Modulated Lipophilicity Without Added Aromatic Rings

When a lead series requires reduction of logP by approximately 1 unit to improve solubility or reduce phospholipidosis risk, replacing a 4-cyclopentyl or 4-tert-butyl benzoate building block with methyl 4-(1-fluorocyclopentyl)benzoate directly delivers a calculated XLogP3 shift of –1.3 or –1.0 log units, respectively, without introducing additional heteroatoms or altering aromatic ring count [1]. This single-point modification preserves the overall scaffold topology while tuning ADME properties.

Synthesis of Fluorine-Containing Pharmacophores Targeting Fluorophilic Protein Pockets

Proteins with fluorophilic sub-pockets, such as HCV NS3/4A protease, factor Xa, or certain kinases, benefit from C–F···H–X and C–F···π interactions that are absent in non-fluorinated analogs [2]. Hydrolysis of the methyl ester yields 4-(1-fluorocyclopentyl)benzoic acid, which can be coupled to diverse amine-containing fragments, enabling rapid construction of fluorocyclopentyl-containing libraries for crystallographic fragment screening.

Multi-Step Synthesis Requiring High-Purity Protected Intermediates

The 98% HPLC purity of methyl 4-(1-fluorocyclopentyl)benzoate exceeds the 95% typical of the direct non-fluorinated analog , reducing the need for intermediate flash chromatography. In multi-gram scale syntheses of preclinical candidates, this purity differential translates to measurable reductions in solvent consumption, silica usage, and labor time, directly impacting cost of goods.

Laboratory Environments Requiring Full GHS-Compliant Safety Documentation

The compound's explicit GHS classification (H302, H315, H319, H335) with complete precautionary statements enables immediate incorporation into laboratory safety plans without additional hazard characterization. This contrasts with under-characterized analogs that may require supplementary toxicity testing before use in regulated environments.

Quote Request

Request a Quote for Methyl 4-(1-fluorocyclopentyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.